molecular formula C13H11N3OS B12108520 2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde

2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde

Cat. No.: B12108520
M. Wt: 257.31 g/mol
InChI Key: VUYODOBEQJILQE-UHFFFAOYSA-N
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Description

2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly its anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl bromoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It has shown promise as an anticancer agent, particularly in targeting the epidermal growth factor receptor (EGFR).

    Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the tyrosine kinase activity of EGFR. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[2,1-b][1,3,4]thiadiazole
  • 6-Phenylimidazo[2,1-b][1,3,4]thiadiazole
  • 2-Ethylimidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde stands out due to its unique combination of an ethyl group and a phenyl group, which enhances its biological activity and specificity. This structural uniqueness contributes to its higher binding affinity and inhibitory activity against EGFR compared to similar compounds .

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde

InChI

InChI=1S/C13H11N3OS/c1-2-11-15-16-10(8-17)12(14-13(16)18-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

VUYODOBEQJILQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=C(N=C2S1)C3=CC=CC=C3)C=O

Origin of Product

United States

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